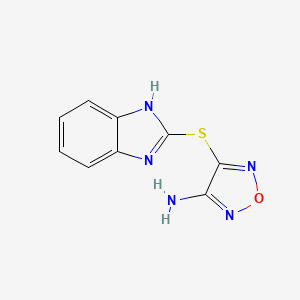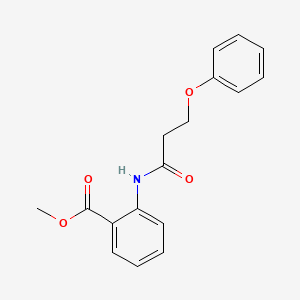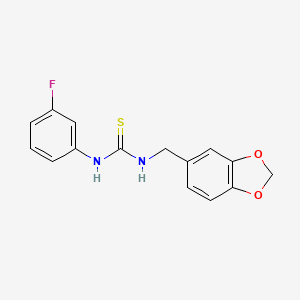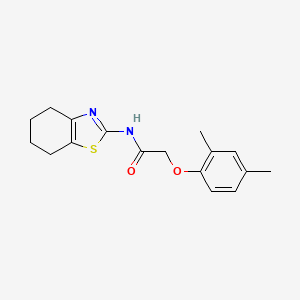
4-(1H-benzimidazol-2-ylthio)-1,2,5-oxadiazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-benzimidazol-2-ylthio)-1,2,5-oxadiazol-3-amine is a useful research compound. Its molecular formula is C9H7N5OS and its molecular weight is 233.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 233.03713104 g/mol and the complexity rating of the compound is 256. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Green synthesis methods have facilitated the production of oxadiazole derivatives containing the benzimidazole moiety, including compounds structurally related to 4-(1H-Benzimidazol-2-ylthio)-1,2,5-oxadiazol-3-amine. These derivatives have been evaluated for their antimicrobial efficacy, demonstrating significant in vitro antibacterial activities against a variety of bacterial strains. This suggests their potential as a basis for developing new antimicrobial agents (Naz & Bagade, 2020).
Anticancer Potential
Research into benzimidazole derivatives, including those related to this compound, has shown promising anticancer properties. These compounds have been subjected to various structural characterizations and tested for their efficacy against a panel of cancer cell lines, indicating good to notable anticancer activity. This supports the investigation of these derivatives as potential leads for anticancer drug development (Rashid, 2020).
Kinase Inhibition for Cancer Therapy
Compounds featuring the 4-(benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine scaffold have been identified as potent and selective inhibitors of p70S6 kinase, a protein kinase implicated in cancer cell growth and survival. The optimization of these compounds has led to the development of highly selective inhibitors for therapeutic application in cancer, highlighting the role of such derivatives in targeted cancer therapy (Bandarage et al., 2009).
Angiotensin II Receptor Antagonism
Benzimidazole derivatives, including oxadiazole rings, have been studied for their angiotensin II (AII) receptor antagonistic activities. These compounds, synthesized with variations in their structure, exhibited high affinity for the AT1 receptor and were effective in inhibiting AII-induced pressor response in vivo. Their development contributes to the exploration of new therapeutics for hypertension and related cardiovascular diseases (Kohara et al., 1996).
Anticancer and Antimicrobial Complexes
The synthesis of palladium(II) and platinum(II) complexes with benzimidazole ligands has unveiled potential anticancer compounds. These complexes have been shown to exhibit activity against various cancer cell lines, including breast, colon, and hepatic cancers, while also demonstrating antibacterial properties. The structural and physico-chemical characterization of these complexes provides insight into their mode of action and potential therapeutic applications (Ghani & Mansour, 2011).
作用機序
The mechanism of action of a compound generally refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with various biological targets (such as proteins or DNA) are investigated . Without specific studies on this compound, it’s difficult to provide details on its mechanism of action.
特性
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-1,2,5-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5OS/c10-7-8(14-15-13-7)16-9-11-5-3-1-2-4-6(5)12-9/h1-4H,(H2,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCLZOWBPUNANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=NON=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5573910.png)
![4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5573918.png)
![4-[4-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5573923.png)
![6-ethoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5573934.png)

![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5573951.png)
![5-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-thiophenecarboxamide hydrochloride](/img/structure/B5573957.png)
![2-(1-(1-Phenyl-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B5573962.png)
![4-FLUORO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5573972.png)
![7-fluoro-2-methyl-4-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5573982.png)

![1-cyclopentyl-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5573999.png)
![N-(3,5-difluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5574014.png)

